N-[(4-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4O2/c1-17(2)19-5-7-20(8-6-19)22-15-23-25(32)29(13-14-30(23)28-22)12-11-24(31)27-16-18-3-9-21(26)10-4-18/h3-10,13-14,17,22-23,28H,11-12,15-16H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAWIODRYZXLIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and therapeutic applications based on recent research findings.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C26H27ClN4O2
- Molecular Weight: 463.0 g/mol
- IUPAC Name: N-[2-(4-chlorophenyl)ethyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide
The compound features a pyrazolo[1,5-a]pyrazine core known for its diverse biological activities, including anticancer and enzyme inhibitory properties.
This compound exerts its biological effects through interactions with specific molecular targets. These may include:
- Enzymes: The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.
- Receptors: It could act as an antagonist or agonist at various receptor sites, influencing cellular responses.
- Protein Interactions: The structure allows for binding to proteins that play critical roles in cell proliferation and survival.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown selective cytotoxicity against various cancer cell lines due to their ability to induce apoptosis and inhibit tumor growth .
Case Study:
In a study evaluating the anticancer effects of pyrazolo derivatives, a related compound demonstrated effective inhibition of cell proliferation in breast cancer cells (MCF7) with an IC50 value of 12 µM . This suggests that this compound could have similar efficacy.
Enzyme Inhibition
The compound's structure indicates potential as an enzyme inhibitor. Pyrazolo compounds are known to inhibit enzymes such as cyclooxygenase (COX) and various kinases involved in cancer progression .
Table 1: Enzyme Inhibition Potentials
| Compound Type | Target Enzyme | Inhibition Type | Reference |
|---|---|---|---|
| Pyrazolo Derivative | COX | Competitive | |
| Pyrazolo Derivative | Kinase Inhibitor | Noncompetitive |
Therapeutic Applications
Given its biological activities, this compound holds promise in several therapeutic areas:
- Cancer Therapy: Its potential to inhibit tumor growth positions it as a candidate for further development in oncology.
- Anti-inflammatory Treatments: Similar compounds have shown anti-inflammatory properties by inhibiting COX enzymes.
- Neuropharmacology: The compound may influence neurotransmitter systems due to its structural similarity to other psychoactive agents.
Comparison with Similar Compounds
Structural Analogs with Varying Aromatic Substituents
N-(4-Methoxybenzyl) Analogs
- Example: N-(4-Methoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5-yl}propanamide (). Molecular Weight: 488.6 g/mol. Key Difference: Methoxy group (electron-donating) vs. chloro (electron-withdrawing).
N-(4-Fluorophenethyl) Analog
- Example: N-[1-(4-Fluorophenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide (). Molecular Formula: C₂₆H₂₇FN₄O₂. Molecular Weight: 446.5 g/mol.
N-(3-Trifluoromethylbenzyl) Analog
- Example : 3-{4-Oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5-yl}-N-[3-(trifluoromethyl)benzyl]propanamide ().
- Key Difference : Trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism.
- Impact : Improved blood-brain barrier penetration and prolonged half-life compared to chloro or methoxy analogs .
Analogs with Modified Heterocyclic Cores
Pyrazolo[3,4-d]pyrimidine Derivatives
- Example : N-(4-Ethylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide ().
- Key Difference : Pyrazolo[3,4-d]pyrimidine core instead of pyrazolo[1,5-a]pyrazine.
- Impact : Altered hydrogen-bonding patterns and steric effects may shift target selectivity toward kinases or phosphodiesterases .
Triazolo[4,3-a]pyrazines
- Example: Triazolo[4,3-a]pyrazine derivatives (). Key Difference: Additional triazole ring fused to the pyrazine core.
Substituent Effects on Pharmacological Profiles
| Compound | Substituent | Molecular Weight (g/mol) | Key Biological Activity | Unique Advantage |
|---|---|---|---|---|
| Target Compound | 4-Chlorobenzyl | ~450–460 | Anti-inflammatory, anticancer | Enhanced metabolic stability |
| Methoxy Analog () | 4-Methoxybenzyl | 488.6 | Antimicrobial, enzyme inhibition | Improved solubility in polar solvents |
| Trifluoromethyl Analog () | 3-CF₃-benzyl | ~480 (estimated) | CNS-targeted activity | High lipophilicity for BBB penetration |
| Fluorophenethyl Analog () | 4-Fluorophenethyl | 446.5 | Broad-spectrum activity | Balanced bioavailability and potency |
Q & A
Q. What are the standard synthesis protocols for this compound, and how can purity be ensured during isolation?
The synthesis involves multi-step reactions, typically starting with cyclization of the pyrazolo[1,5-a]pyrazine core followed by functionalization with the 4-chlorophenylmethyl and propanamide groups. Key steps include:
- Cyclization : Precursors like substituted pyrazines undergo ring closure under reflux in anhydrous solvents (e.g., DMF or THF) .
- Coupling reactions : Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, gradient elution) to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
Q. What are the known biological targets or mechanisms of action for this compound?
Preliminary studies suggest activity against kinases (e.g., MAPK or PI3K pathways) due to its pyrazolo-pyrazine scaffold, which mimics ATP-binding motifs. Target identification often involves:
- In vitro kinase assays : Radiolabeled ATP competition studies .
- Molecular docking : Computational modeling using PDB structures (e.g., 3D coordinates of target enzymes) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
- Temperature control : Lowering reaction temperatures (e.g., 0–5°C) reduces undesired cyclization byproducts .
- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in arylations .
- In situ monitoring : ReactIR or HPLC tracking identifies intermediates, enabling real-time adjustments .
Q. What strategies resolve contradictions in reported biological activity data (e.g., in vitro vs. in vivo efficacy)?
- Metabolic stability assays : Liver microsome studies assess degradation pathways affecting in vivo performance .
- Solubility enhancement : Co-solvents (e.g., PEG-400) or nanoparticle formulations improve bioavailability .
- Off-target profiling : Proteome-wide affinity chromatography identifies unintended interactions .
Q. How can computational methods predict the compound’s reactivity or pharmacokinetics?
- Density Functional Theory (DFT) : Calculates activation energies for oxidation/reduction reactions (e.g., pyrazine ring stability) .
- ADMET prediction : Tools like SwissADME estimate logP (2.8±0.3), suggesting moderate blood-brain barrier penetration .
- Molecular dynamics (MD) simulations : Models ligand-protein binding kinetics (e.g., residence time on kinase targets) .
Q. What experimental approaches validate the compound’s selectivity against structurally similar analogs?
- Comparative SAR studies : Modifying the 4-(propan-2-yl)phenyl group to ethyl or cyclopropyl analogs alters kinase inhibition profiles .
- Crystallography : X-ray structures of ligand-target complexes reveal hydrogen-bonding interactions unique to the chlorophenyl group .
Q. How do solvent polarity and pH influence its stability in biological assays?
- pH-dependent degradation : Hydrolysis of the amide bond occurs above pH 8.0, requiring buffered solutions (pH 6.5–7.5) for cell-based assays .
- Solvent selection : DMSO stock solutions (≤0.1% v/v) prevent aggregation in aqueous media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
